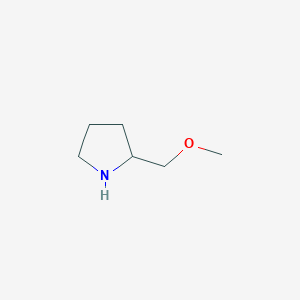
rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis (3R,5S-DCP) is an organic compound that is used in a variety of scientific research applications. This compound has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis, as a ligand in transition metal catalysis, and for its utility in other applications.
Aplicaciones Científicas De Investigación
Rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis has a variety of scientific research applications. It is used as a chiral auxiliary in asymmetric synthesis, a ligand in transition metal catalysis, and for other applications. It is also used as a catalyst in the synthesis of a variety of compounds, including chiral amines, amino acids, and alcohols. rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is also used as a ligand in transition metal catalysis, allowing for the synthesis of a variety of compounds, including chiral amines, amino acids, and alcohols.
Mecanismo De Acción
The mechanism of action of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is dependent on the application. In asymmetric synthesis, the rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis acts as a chiral auxiliary and is used to direct the stereoselective synthesis of chiral compounds. In transition metal catalysis, rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis acts as a ligand, allowing for the selective formation of various products.
Biochemical and Physiological Effects
Due to its limited use in scientific research, there is limited information available on the biochemical and physiological effects of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis. However, it is known that rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is a non-toxic compound that does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis in scientific research has a number of advantages. It is a non-toxic compound that is easy to synthesize and is relatively inexpensive. Additionally, rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is highly versatile and can be used in a variety of applications. On the other hand, rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is not very stable and can be easily hydrolyzed in the presence of water.
Direcciones Futuras
Given the versatility of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis, there are a number of potential future directions for research. One possible direction is to further explore the use of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis as a chiral auxiliary in asymmetric synthesis. Additionally, further research could be done to explore the use of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis as a ligand in transition metal catalysis. Future research could also focus on the development of new methods for the synthesis of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis. Finally, further research could be done to explore the potential biochemical and physiological effects of rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis.
Métodos De Síntesis
Rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis can be synthesized using a variety of methods. One of the most common methods is a two-step synthesis. In the first step, the desired rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis is formed by the reaction of 3,5-dichloropyrrolidin-2-one with triphenylphosphine in dichloromethane. The second step of the synthesis involves the deprotection of the triphenylphosphine group to form the desired rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis involves the cyclization of a suitable precursor molecule containing a pyrrolidine ring and two cyclopropyl groups. The cis configuration is achieved by controlling the stereochemistry during the cyclization step.", "Starting Materials": [ "Cyclopropylamine", "Cyclopropylcarboxylic acid", "Ethyl chloroformate", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Sodium methoxide", "Methyl iodide", "Sodium cyanoborohydride", "2-bromo-1-cyclopropyl-1-pentanone" ], "Reaction": [ "Cyclopropylamine is reacted with cyclopropylcarboxylic acid in the presence of ethyl chloroformate and sodium hydroxide to form the corresponding N-acyl cyclopropylamine.", "The N-acyl cyclopropylamine is then cyclized using acetic acid as a solvent and a Lewis acid catalyst to form the pyrrolidine ring.", "The resulting pyrrolidine intermediate is reduced using sodium borohydride to form the corresponding pyrrolidinol.", "The pyrrolidinol is then acetylated using acetic anhydride to form the corresponding pyrrolidinone.", "The pyrrolidinone is then reacted with sodium methoxide and methyl iodide to form the corresponding N-methyl pyrrolidinone.", "The N-methyl pyrrolidinone is then reduced using sodium cyanoborohydride to form rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis.", "Alternatively, 2-bromo-1-cyclopropyl-1-pentanone can be used as a starting material and reacted with cyclopropylamine to form the corresponding pyrrolidine intermediate, which can then be further converted to rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis using the same steps as above." ] } | |
Número CAS |
2307771-33-9 |
Nombre del producto |
rac-(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one, cis |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



